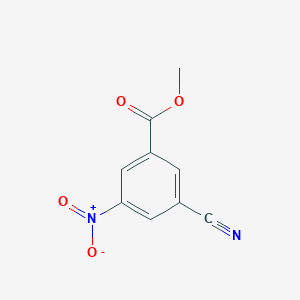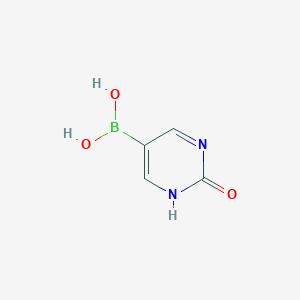
(3,5-Dichloropyridin-4-YL)methanol
Overview
Description
“(3,5-Dichloropyridin-4-YL)methanol” is a synthetic organic compound with the CAS Number: 159783-46-7 . It has a molecular weight of 178.02 and is a derivative of pyridine. It is used in the synthesis of various organic compounds.
Molecular Structure Analysis
The InChI code for “(3,5-Dichloropyridin-4-YL)methanol” is 1S/C6H5Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 . This indicates that the molecule consists of 6 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(3,5-Dichloropyridin-4-YL)methanol” is a solid at room temperature . and is stored at temperatures between 2-8°C . It is soluble in water, ethanol, and dimethyl sulfoxide.Scientific Research Applications
Synthesis of Other Compounds
“(3,5-Dichloropyridin-4-YL)methanol” can serve as a precursor or intermediate in the synthesis of other complex compounds. Its unique structure makes it useful in the creation of a variety of chemical entities .
Material Science
In material science, this compound could be used in the development of new materials with desired properties. Its molecular structure could contribute to the properties of the resulting material .
Chemical Synthesis
This compound can be used in various chemical synthesis processes. Its dichloropyridinyl group can participate in a variety of reactions, making it a versatile reagent .
Chromatography
“(3,5-Dichloropyridin-4-YL)methanol” might be used in chromatography, a method used to separate mixtures. The compound could serve as a stationary phase or be involved in the preparation of the mobile phase .
Analytical Chemistry
In analytical chemistry, “(3,5-Dichloropyridin-4-YL)methanol” could be used as a standard or reagent in various analytical techniques .
Magnetic Properties Research
There is a study that synthesized a cobalt (II) complex with “(3,5-dichloropyridin-4-yl)(pyridin-4-yl)methanol” and analyzed its magnetic properties . This suggests that the compound could have applications in the field of magnetic materials research .
Safety and Hazards
The safety information for “(3,5-Dichloropyridin-4-YL)methanol” includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
(3,5-dichloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOKQLNXKOIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591298 | |
| Record name | (3,5-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloropyridin-4-YL)methanol | |
CAS RN |
159783-46-7 | |
| Record name | (3,5-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)


![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)
